molecular formula C14H18N2O3 B7641995 3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid

3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid

カタログ番号 B7641995
分子量: 262.30 g/mol
InChIキー: OMSLIAGLXSXMLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA transaminase is responsible for breaking down the neurotransmitter GABA, which plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

作用機序

3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid works by inhibiting GABA transaminase, which leads to increased GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating brain activity. By enhancing GABAergic neurotransmission, this compound may have a calming and anti-anxiety effect, as well as potentially reducing seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to increase brain GABA levels in animal models, leading to enhanced GABAergic neurotransmission. This may result in reduced neuronal excitability and increased inhibitory tone in the brain. This compound has also been shown to have anticonvulsant and anxiolytic effects in animal models, as well as potential antidepressant effects.

実験室実験の利点と制限

3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, like any experimental tool, there are limitations to its use. This compound has been shown to have a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms. Additionally, the effects of this compound on GABA levels may vary depending on the brain region and cell type being studied.

将来の方向性

There are several potential future directions for research on 3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid. One area of interest is the use of this compound in treating addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Another area of interest is the potential use of this compound in treating anxiety and depression, as it has been shown to have anxiolytic and potentially antidepressant effects in animal models. Additionally, further studies are needed to better understand the effects of this compound on GABAergic neurotransmission in different brain regions and cell types, as well as its potential therapeutic applications in various neurological and psychiatric disorders.

合成法

3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate, which is then coupled with a cyclic amine to form this compound. The final product is obtained through purification and isolation steps.

科学的研究の応用

3-[Cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies.

特性

IUPAC Name

3-[cyclopropyl-(6-methylpyridine-2-carbonyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(14(18)19)8-16(11-6-7-11)13(17)12-5-3-4-10(2)15-12/h3-5,9,11H,6-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSLIAGLXSXMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(CC(C)C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。